Napitane Mesylate, also known as ABT-200 or A-75200, is a potent alpha 2-adrenoceptor antagonist. Napitane Mesylate binds to CA transporters in the central nervous system and blocks uptake. Napitane Mesylate also blocks norepinephrine uptake by inhibiting the norepinephrine transporter.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ML-226 is an inhibitor of α/β hydrolase domain-containing protein 11 (ABHD11) that inhibits ABHD11 in vitro and in situ (IC50s = 15 and 0.68 nM, respectively). It is 100-fold selective for ABHD11 over approximately 20 other serine hydrolases. ML-226 covalently carbamoylates the active site serine of ABHD11. It can be used as an anti-probe for ML-211, an inhibitor of the protein palmitoyl thioesterases lysophospholipase 1 (LYPLA1) and LYPA2.2 ML-226 is an inhibitor of α/β hydrolase domain-containing protein 11 (ABHD11) that inhibits ABHD11 in vitro and in situ.
ML 23 is a melatonin analogue in the treatment and management of Parkinson's disease. ML-23 is a potential clinical candidate for the treatment of PD, and the present study has been undertaken to determine the efficacy of ML-23 in the 1-methyl-4-phenyl, 1,2,3,6 tetrahydropyridine (MPTP) model in the common marmoset. On all parameters, ML-23 produced a significant remission from MPTP-induced Parkinsonism, and this effect did not abate when ML-23 treatment was withdrawn. Conversely, a recurrence of Parkinsonian signs was not observed when ML-23 treatment was withdrawn and substituted with oral vehicle.
ML-230 is an inhibitor of ATP-binding cassette family G member 2 (ABCG2). It selectively inhibits JC-1 efflux in Ig-MXP3 cells overexpressing ABCG2 over Jurkat cells overexpressing ABCB1 (IC50s = 0.13 and 4.65 µM, respectively). ML-230 enhances inhibition of IGROV-1/T8 ovarian cancer cell colony formation induced by topotecan. Intratumoral injection of ML-230 (100 nM) and topotecan reduces tumor size in an IGROV-1/T8 mouse xenograft model. Selective Efflux Inhibition of ATP-binding Cassette Sub-family G Member 2 ML230 is a specific inhibitor of the ABC-binding cassette trasporter BCRP (MRP-1; ABCG2). The compound ML 230 is 36-fold selective for BCRP over MDR-1 (Pgp; ABCB1) with IC50 values of 0.013 and 4.7 mM, respectively.
ML-240 is an ATP-competitive inhibitor of the D2 domain of the ATPase p97 (IC50 = 0.11 µM; Ki = 0.22 µM). It disrupts the endoplasmic reticulum-associated degradation (ERAD) and autophagy pathways, preventing the degradation of p97-dependent proteasome substrates (IC50 = 0.9 µM) and causing accumulation of ubiquitin conjugates in nuclear membrane and cytosolic compartments at 5-10 µM. ML-240 has also been shown to block proliferation of HCT15 and SW403 colon cancer cell lines (GI50s = 0.76 and 0.5 µM, respectively) and to rapidly mobilize caspase-3 and -7, inducing apoptosis. ML240 is a ATP-competitive inhibitor of p97 ATPase (IC50 = 110 nM). p97 is a homohexamer with each protomer containing a protein−protein interaction domain at the N-terminus, a D1 ATPase/hexamerization domain, and the catalytic D2 ATPase domain. p97 inhibitors could have improved therapeutic potential in tumor types currently treated by proteasome inhibitors.
ML241 is a potent and selective inhibitors of p97 ATPase. ML241 inhibit p97 ATPase with IC(50) values of 100 nM. ML241 inhibits degradation of a p97-dependent but not a p97-independent proteasome substrate in a dual-reporter cell line. ML241 may be a novel agent for the chemotherapy of cancer, and provide a rationale for developing pathway-specific p97 inhibitors.
Pyruvate kinase catalyzes the final step in glycolysis, the formation of pyruvate and ATP from phosphoenolpyruvate and ADP. The expression of the M2 isozyme of pyruvate kinase (PKM2) plays an important role in the metabolic reprogramming of tumor cells, which require high amounts of glucose for proliferation. PKM2 is allosterically regulated by the upstream glycolytic intermediate, fructose-1,6-bisphosphate (FBP), which controls glycolysis in a feed forward mechanism. Whereas cancer cells exist in highly phosphorylated states, the binding of certain peptide motifs with phosphorylated tyrosines can inhibit PKM2 activity by causing the release of FBP from the allosteric site. ML-265 activates tumor-specific PKM2 (EC50 = 92 nM) by binding to the dimer-dimer interface between two subunits of PKM2 and inducing tetramerization, which is the most active form of the enzyme. It demonstrates >100-fold selectivity for PKM2 over the related PKM1, PKR, and PKL isoforms. At 50 mg/kg, ML-265 has been shown to reduce tumor size, weight, and occurrence in mice bearing H1299 cell xenografts in a model of human non-small cell lung carcinoma. Novel pyruvate kinase M2 (PKM2) activator ML265 is a potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model. Cancer cells have altered metabolic processes compared to normal differentiated cells and the expression of the M2 isozyme of pyruvate kinase (PKM2) plays an important role in this aberrant metabolism. ML265 induces the more active tetrameric state of PKM2 and the X-ray co-crystal structure shows that the activator binds at the dimer-dimer interface between two subunits of PKM2. ML265 was tested in a H1299 mouse xenograft model and showed significant reduction in tumor size, weight, and occurrence with no apparent toxicity over the 7-week experiment.